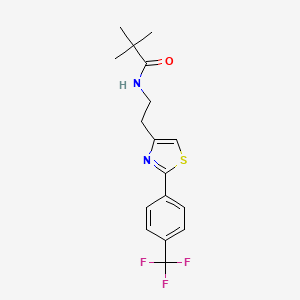

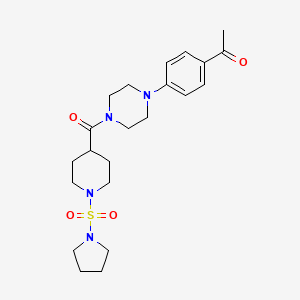

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

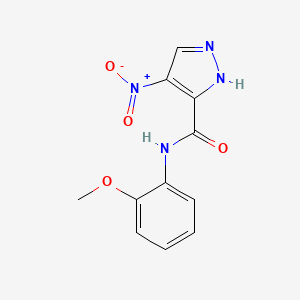

“N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide” is a compound that belongs to the class of five-membered heterocyclic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of thiazole derivatives involves the use of various heteroatoms, such as nitrogen, sulfur, and oxygen . The replacement of the NH2 group with a substituted phenyl ring has been shown to increase the antibacterial activity of the synthesized thiazole derivatives .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . For instance, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by the nature of their substituents . For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .科学的研究の応用

Anticancer Activity

The compound N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which shares structural similarities with N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide, has been designed, synthesized, and evaluated for its anticancer activity against several cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (B. Ravinaik et al., 2021).

Cystic Fibrosis Therapy

Another research focus is on derivatives of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide for cystic fibrosis therapy. Compounds structurally related have shown to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, with some bithiazole analogues demonstrating significant effect on corrector activity (G. Yu et al., 2008).

Antimicrobial Agents

Research into 2-phenylamino-thiazole derivatives has unveiled their potential as antimicrobial agents. A series of novel compounds synthesized for this purpose showed potent antimicrobial activity against various pathogens, with some compounds outperforming reference drugs. These findings suggest a promising avenue for the development of new antimicrobial therapies (D. Bikobo et al., 2017).

Anti-inflammatory and Analgesic Properties

Celecoxib derivatives, including those structurally related to N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One such compound demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, highlighting its potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).

Electronic Applications

Compounds incorporating trifluoromethylphenyl groups and thiazolothiazole units have been developed as n-type semiconductors for organic field-effect transistors (OFETs). These novel pi-electron systems exhibited excellent n-type performance with high electron mobilities, demonstrating the effectiveness of trifluoromethylphenyl groups in inducing n-type behavior and the favorable impact of the thiazolothiazole unit for efficient intermolecular pi-pi interactions (S. Ando et al., 2005).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2,2-dimethyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2OS/c1-16(2,3)15(23)21-9-8-13-10-24-14(22-13)11-4-6-12(7-5-11)17(18,19)20/h4-7,10H,8-9H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKWHNXIMZUUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)

![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2555322.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2555328.png)

![2-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2555329.png)